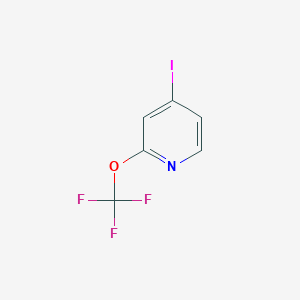

4-碘-2-(三氟甲氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Iodo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3F3INO . It is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The synthesis of 2-, 3-, and 4-(trifluoromethoxy)pyridines has now become readily accessible by means of an efficient and straightforward large-scale synthesis .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-(trifluoromethoxy)pyridine consists of a pyridine ring with a trifluoromethoxy group at the 2-position and an iodine atom at the 4-position . The trifluoromethoxy group is thought to contribute to the unique physicochemical properties of the compound .作用机制

Target of Action

It’s known that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the SM coupling .

Mode of Action

In the context of SM coupling, the reaction involves two main steps: oxidative addition and transmetalation . The compound may participate in these steps, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

In the context of sm coupling, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Result of Action

Its use in sm coupling contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action of 4-Iodo-2-(trifluoromethoxy)pyridine can be influenced by various environmental factors. For instance, the SM coupling reaction, where this compound is often used, requires mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can be affected by these conditions.

实验室实验的优点和局限性

One of the main advantages of using 4-Iodo-2-(trifluoromethoxy)pyridine in lab experiments is its high yield and purity. This compound can be synthesized with high efficiency and can be easily purified using standard techniques. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.

未来方向

There are many future directions for the use of 4-Iodo-2-(trifluoromethoxy)pyridine in medicinal chemistry. One direction is the development of more potent and selective antiviral agents. Another direction is the development of new anticancer agents that can target specific types of cancer. Additionally, the use of 4-Iodo-2-(trifluoromethoxy)pyridine as a ligand for the development of metal-based catalysts is an area of active research. Overall, the potential applications of this compound in medicinal chemistry are vast and continue to be explored.

Conclusion:

In conclusion, 4-Iodo-2-(trifluoromethoxy)pyridine is a chemical compound with significant potential in medicinal chemistry. Its synthesis method is efficient and yields high purity. Its applications in antiviral agents, anticancer agents, and anti-inflammatory agents have been extensively studied. Its mechanism of action varies depending on its application, and its biochemical and physiological effects are significant. While there are limitations to its use in lab experiments, the future directions for the use of this compound in medicinal chemistry are vast and continue to be explored.

合成方法

The synthesis of 4-Iodo-2-(trifluoromethoxy)pyridine can be achieved through various methods. One of the most common methods is the reaction of 4-bromo-2-(trifluoromethoxy)pyridine with sodium iodide in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-2-(trifluoromethoxy)pyridine with sodium iodide in the presence of copper powder. Both methods result in the formation of 4-Iodo-2-(trifluoromethoxy)pyridine with high yield and purity.

科学研究应用

农药工业

4-碘-2-(三氟甲氧基)吡啶及其衍生物广泛应用于农药工业 . 它们是活性农药成分中的关键结构单元 . 这些衍生物的主要用途是保护作物免受害虫侵害 . 超过20种新的含三氟甲基吡啶 (TFMP) 的农药已获得ISO通用名称 .

制药工业

几种TFMP衍生物用于制药工业 . 五种含有TFMP部分的药物已获得市场批准,许多候选药物目前正在进行临床试验 . TFMP衍生物的生物活性被认为是由于氟原子的独特理化性质和吡啶部分的独特特性相结合 .

兽医行业

在兽医行业,两种含有TFMP部分的药物已获得市场批准 . 这些产品用于动物的各种治疗 .

作物保护产品的合成

4-碘-2-(三氟甲氧基)吡啶用作合成多种作物保护产品的化学中间体 . 例如,2,3-二氯-5-(三氟甲基)-吡啶 (2,3,5-DCTF) 用于此目的,需求量很大 .

三氟甲氧基化试剂

最近,开发了几种创新的试剂来促进三氟甲氧基化反应,使含有CF3O的化合物更容易获得 . 这一进展使4-碘-2-(三氟甲氧基)吡啶及其衍生物的合成更加高效 .

光氧化还原催化

光氧化还原催化剂和可见光照射的应用已被用于生产叠氮三氟甲氧基化产物 . 这种方法适用于带有官能团的苯乙烯,包括醚、酯、酰胺、腈、磺酰基和卤素 .

属性

IUPAC Name |

4-iodo-2-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOYGYGQYHCPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)

![7-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)

![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)

![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)